Erinacin B

Description

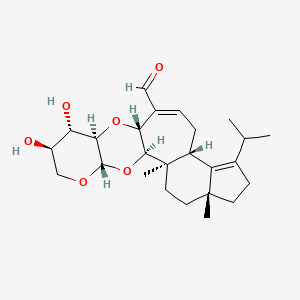

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H36O6 |

|---|---|

Molecular Weight |

432.5 g/mol |

IUPAC Name |

(1R,2R,5R,10R,14R,16R,17S,18R,21S)-17,18-dihydroxy-2,5-dimethyl-8-propan-2-yl-15,20,22-trioxapentacyclo[12.8.0.02,10.05,9.016,21]docosa-8,12-diene-13-carbaldehyde |

InChI |

InChI=1S/C25H36O6/c1-13(2)15-7-8-24(3)9-10-25(4)16(18(15)24)6-5-14(11-26)20-22(25)31-23-21(30-20)19(28)17(27)12-29-23/h5,11,13,16-17,19-23,27-28H,6-10,12H2,1-4H3/t16-,17-,19+,20-,21-,22+,23+,24-,25-/m1/s1 |

InChI Key |

BEECYWPPXWUPIT-ZCKYJUNOSA-N |

Isomeric SMILES |

CC(C)C1=C2[C@H]3CC=C([C@@H]4[C@@H]([C@@]3(CC[C@]2(CC1)C)C)O[C@H]5[C@H](O4)[C@H]([C@@H](CO5)O)O)C=O |

Canonical SMILES |

CC(C)C1=C2C3CC=C(C4C(C3(CCC2(CC1)C)C)OC5C(O4)C(C(CO5)O)O)C=O |

Synonyms |

erinacine B |

Origin of Product |

United States |

Foundational & Exploratory

Erinacin B: A Technical Guide to its Discovery, Isolation, and Neurotrophic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erinacin B, a cyathane-type diterpenoid isolated from the mycelium of the medicinal mushroom Hericium erinaceus, has emerged as a compound of significant interest for its potent neurotrophic properties. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of this compound, with a focus on its role as a stimulator of Nerve Growth Factor (NGF) synthesis. Detailed experimental protocols for the extraction and purification of erinacines are presented, alongside quantitative data on their bioactivity. Furthermore, this document elucidates the key signaling pathways implicated in the neurotrophic effects of these compounds, offering valuable insights for researchers and professionals in the fields of neuroscience and drug development.

Discovery of this compound

In 1994, a seminal study by Kawagishi et al. led to the first identification of a new class of cyathane-type diterpenoids, named erinacines, from the mycelia of Hericium erinaceus.[1][2][3][4][5] This foundational work described the isolation and structural elucidation of erinacines A, B, and C, and identified them as potent stimulators of Nerve Growth Factor (NGF) synthesis.[1][2][3][4][5] This discovery was a landmark in the study of natural compounds with neurotrophic potential and laid the groundwork for future research into the therapeutic applications of erinacines in neurodegenerative diseases.

Isolation and Purification of this compound

The isolation of this compound from Hericium erinaceus mycelium involves a multi-step process of extraction, solvent partitioning, and chromatographic separation. While specific protocols for the high-yield purification of this compound are not as extensively detailed in the literature as those for erinacine A, a general and effective methodology can be outlined based on the established procedures for this class of compounds.

Experimental Protocol: General Isolation of Erinacines

This protocol describes a standard laboratory-scale method for the extraction and separation of erinacines from dried Hericium erinaceus mycelium.

2.1.1. Materials and Reagents

-

Dried and powdered mycelium of Hericium erinaceus

-

Methanol or Ethanol (ACS grade)

-

Ethyl acetate (ACS grade)

-

n-Hexane (ACS grade)

-

Deionized water

-

Silica gel (for column chromatography, 70-230 mesh)

-

Rotary evaporator

-

Chromatography columns

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

2.1.2. Step-by-Step Procedure

-

Extraction: The dried and powdered mycelium is extracted with methanol or ethanol at room temperature.[6] The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator.[6]

-

Solvent Partitioning: The concentrated crude extract is subjected to solvent-solvent partitioning between ethyl acetate and water.[6] The less polar erinacines, including this compound, will preferentially partition into the ethyl acetate layer. This organic phase is collected for further purification.[6]

-

Silica Gel Column Chromatography: The concentrated ethyl acetate fraction is loaded onto a silica gel column.[6] Elution is performed using a gradient of a non-polar solvent (e.g., n-hexane) and a more polar solvent (e.g., ethyl acetate).[6][7] Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound. The separation of individual erinacines requires careful optimization of the solvent gradient.

dot

Caption: General workflow for the isolation of this compound.

Quantitative Data

NGF-Stimulating Activity

The primary biological activity attributed to this compound is its ability to stimulate the synthesis of Nerve Growth Factor (NGF). Quantitative analysis has demonstrated its efficacy in comparison to other erinacines.

| Compound | Concentration (mM) | Mean NGF Secretion (pg/mL) ± SD |

| This compound | 1.0 | 129.7 ± 6.5 |

| Erinacin A | 1.0 | 250.1 ± 36.2 |

| Erinacin C | 1.0 | 299.1 ± 59.6 |

| Epinephrine (Positive Control) | 0.033 (mg/mL) | 69.2 ± 17.2 |

| Data adapted from Ma et al., 2010, referencing the original work of Kawagishi et al., 1994.[8] |

Yield and Purity

Detailed quantitative data on the specific yield and purity of isolated this compound from Hericium erinaceus mycelium is not extensively reported in publicly available literature. The yields of erinacines are known to be highly dependent on the strain of H. erinaceus, cultivation conditions, and the extraction and purification methods employed. For context, yields of the more commonly studied erinacine A have been reported to reach up to 165.36 mg/g of cell dry weight under optimized solid-state cultivation conditions.[7]

Signaling Pathways in Neurotrophic Activity

Erinacines, as a class of compounds, are known to exert their neurotrophic effects primarily through the stimulation of NGF synthesis. While the specific signaling cascade for this compound has not been as extensively elucidated as for erinacine A, the general mechanism is understood to involve the upregulation of NGF gene expression in astrocytes. The synthesized NGF is then secreted and binds to its receptor, TrkA, on neurons, initiating a downstream signaling cascade that promotes neuronal survival, differentiation, and neurite outgrowth.

Key signaling pathways that have been associated with the neurotrophic effects of Hericium erinaceus extracts and its active compounds include:

-

c-Jun N-terminal kinase (JNK) pathway: Activation of this pathway is believed to enhance the transcription of the NGF gene.

-

Protein Kinase A (PKA) pathway: Implicated in the signaling cascade that promotes neuronal survival.

-

PI3K/Akt pathway: A crucial pathway involved in cell survival and proliferation.

-

ERK1/2 pathway: Plays a significant role in neuronal differentiation and neurite outgrowth.[9][10]

dot

Caption: Proposed signaling pathway for this compound's neurotrophic effects.

Conclusion

This compound, a key bioactive compound from Hericium erinaceus, demonstrates significant potential as a neurotrophic agent through its ability to stimulate Nerve Growth Factor synthesis. While the initial discovery and preliminary bioactivity data are well-established, further research is warranted to develop optimized and scalable isolation protocols specifically for this compound and to fully elucidate its precise mechanism of action and downstream signaling pathways. Such investigations will be crucial for unlocking the full therapeutic potential of this promising natural compound in the context of neurodegenerative diseases and cognitive health.

References

- 1. mdpi.com [mdpi.com]

- 2. Hericerin derivatives activates a pan‐neurotrophic pathway in central hippocampal neurons converging to ERK1/2 signaling enhancing spatial memory - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Erinacines A, B and C, strong stimulators of nerve growth factor (NGF)-synthesis, from the mycelia of Hericium erinaceum [agris.fao.org]

- 4. Erinacines A, B, and C, strong stimulators of nerve growth factor (NGF)-synthesis, from the mycelia of Hericium erinaceum | Semantic Scholar [semanticscholar.org]

- 5. scienceopen.com [scienceopen.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. magistralbr.caldic.com [magistralbr.caldic.com]

- 9. mdpi.com [mdpi.com]

- 10. Erinacine C Activates Transcription from a Consensus ETS DNA Binding Site in Astrocytic Cells in Addition to NGF Induction - PMC [pmc.ncbi.nlm.nih.gov]

Erinacin B: A Technical Guide to a Potent Neurotrophic Diterpenoid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erinacin B, a cyathane-type diterpenoid isolated from the mycelium of the medicinal mushroom Hericium erinaceus, has garnered significant interest within the scientific community for its potent neurotrophic properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It details available experimental protocols for its synthesis and isolation, and elucidates its role in the stimulation of Nerve Growth Factor (NGF) synthesis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a complex diterpenoid characterized by a distinctive 5-6-7 tricyclic ring system, known as the cyathane skeleton. Its intricate structure is fundamental to its biological activity.

Chemical Identity

| Identifier | Value |

| IUPAC Name | (1R,2R,5R,10R,14R,16R,17S,18R,21S)-17,18-dihydroxy-2,5-dimethyl-8-propan-2-yl-15,20,22-trioxapentacyclo[12.8.0.0²,¹⁰.0⁵,⁹.0¹⁶,²¹]docosa-8,12-diene-13-carbaldehyde |

| Molecular Formula | C₂₅H₃₆O₆ |

| Molecular Weight | 432.55 g/mol |

| CAS Number | 156101-10-9 |

| SMILES | CC(C)C1=C2[C@H]3CC=C([C@@H]4--INVALID-LINK--O[C@H]5--INVALID-LINK----INVALID-LINK--O">C@HO)C=O[1] |

Physicochemical Properties

| Property | Value | Source |

| Melting Point | 124.8-126.6 °C | ChemicalBook |

| Boiling Point (Predicted) | 594.5±50.0 °C | ChemicalBook |

| Density (Predicted) | 1.24±0.1 g/cm³ | ChemicalBook |

| Solubility | Acetonitrile: Slightly Soluble (0.1-1 mg/ml), Methanol: Sparingly Soluble (1-10 mg/ml) | ChemicalBook |

Spectroscopic Data

-

Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) has been used to differentiate this compound from its isomers, such as Erinacin A. The primary fragment of this compound in MS/MS has been reported to be at m/z 135.1170, with a significant secondary fragment at m/z 283.2065.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific ¹H and ¹³C NMR data for this compound are not detailed in the available literature, these techniques are crucial for the structural confirmation of all erinacines. For reference, ¹H and ¹³C NMR spectra are available for the related compounds Erinacine C and Erinacerin W.[3][4]

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: Specific IR and UV-Vis spectra for this compound have not been published. The UV absorption maximum for the related Erinacine A is reported at 340 nm.[5]

Biological Activity and Mechanism of Action

The primary biological activity of this compound is its potent stimulation of Nerve Growth Factor (NGF) synthesis.[6][7] NGF is a crucial neurotrophin involved in the survival, development, and function of neurons.

Stimulation of NGF Synthesis

In vitro studies have demonstrated that this compound significantly increases the secretion of NGF in astroglial cells.

| Compound | Concentration (mM) | Mean NGF Secretion (pg/mL) ± SD |

| This compound | 1.0 | 129.7 ± 6.5 |

| Erinacin A | 1.0 | 250.1 ± 36.2 |

| Erinacin C | 1.0 | 299.1 ± 59.6 |

| Epinephrine (Control) | 0.033 mg/mL | 69.2 ± 17.2 |

Data adapted from Ma et al., 2010.[8]

Proposed Signaling Pathway

While the precise signaling pathway for this compound-induced NGF synthesis has not been fully elucidated, research on the closely related Erinacine A suggests the involvement of the c-Jun N-terminal kinase (JNK) pathway. It is proposed that this compound may follow a similar mechanism.

Experimental Protocols

Total Synthesis of (-)-Erinacine B

The first enantioselective total synthesis of (-)-Erinacine B was achieved through a convergent approach.[3] While the full detailed protocol is extensive and proprietary to the original research publication, the key features of the synthesis include:

-

Convergent construction of the 5-6-7 tricyclic cyathane core.

-

Utilization of chiral building blocks prepared via asymmetric catalysis.

-

Highly stereoselective construction of all stereogenic centers in the aglycon.

Researchers interested in the complete synthetic route are encouraged to consult the primary literature: Org. Lett. 2007, 9 (2), pp 359–362.[3]

Isolation and Purification from Hericium erinaceus

This compound is naturally found in the mycelia of Hericium erinaceus. The general workflow for its isolation and purification involves solvent extraction followed by chromatographic separation.

A detailed protocol for the isolation of the related Erinacine A using High-Speed Counter-Current Chromatography (HSCCC) has been published and can be adapted for this compound.[9] This method utilizes a two-phase solvent system of n-hexane/ethyl acetate/methanol/water.[9]

NGF Synthesis Assay

To quantify the NGF-stimulating activity of this compound, an Enzyme-Linked Immunosorbent Assay (ELISA) is commonly employed using astrocyte cell cultures.

Materials:

-

Astrocyte cell line (e.g., 1321N1 human astrocytoma cells)

-

Cell culture medium and supplements

-

This compound

-

NGF ELISA kit

-

Microplate reader

Protocol Outline:

-

Cell Culture: Culture astrocytes to 80-90% confluency.

-

Treatment: Treat cells with various concentrations of this compound (typically in the micromolar range) for 24-48 hours. Include a vehicle control.

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA: Perform the NGF ELISA according to the manufacturer's instructions.

-

Data Analysis: Generate a standard curve and determine the concentration of NGF in the samples.

Biosynthesis

This compound is a secondary metabolite produced by Hericium erinaceus. Its biosynthesis is part of the complex erinacine biosynthetic pathway. Erinacine P is a key precursor that is converted to this compound.[10]

Conclusion

This compound stands out as a promising natural compound with significant potential for the development of novel therapeutics for neurodegenerative diseases. Its ability to stimulate NGF synthesis highlights its importance in the field of neuroscience. Further research is warranted to fully elucidate its mechanism of action, establish a complete spectroscopic profile, and optimize its synthesis and production for preclinical and clinical studies. This guide provides a solid foundation of the current knowledge on this compound to facilitate these future research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemical Constituents from Hericium erinaceus Promote Neuronal Survival and Potentiate Neurite Outgrowth via the TrkA/Erk1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. vjs.ac.vn [vjs.ac.vn]

- 6. researchgate.net [researchgate.net]

- 7. cybermedlife.eu [cybermedlife.eu]

- 8. cjnmcpu.com [cjnmcpu.com]

- 9. Reddit - The heart of the internet [reddit.com]

- 10. Isolation and Evaluation of Erinacine A Contents in Mycelia of Hericium erinaceus Strains - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: An In-depth Guide to the Natural Sources of Erinacine B

Executive Summary

Erinacine B, a cyathane diterpenoid, has garnered significant interest for its potent neurotrophic activities. This technical guide addresses the pivotal question of its natural origins. Extensive review of the current scientific literature reveals that Erinacine B, along with other related erinacine compounds, is exclusively found in the mycelium of the medicinal mushroom Hericium erinaceus (Lion's Mane). To date, no other natural sources have been identified.

This document therefore serves as an in-depth guide to Erinacine B from its sole known natural source. It provides a comprehensive overview of the biosynthesis, production yields, and detailed experimental protocols for the extraction, isolation, and quantification of erinacines from Hericium erinaceus. All quantitative data are summarized in structured tables, and key processes are visualized through logical diagrams to support advanced research and development.

The Exclusive Natural Source: Hericium erinaceus

Erinacines are a class of secondary metabolites produced by the mycelia of Hericium erinaceus. It is critical to distinguish between the two main parts of the fungus; the fruiting body contains other bioactive compounds known as hericenones, while the mycelium is the exclusive source of erinacines. This distinction is fundamental for any research or commercial endeavor focused on Erinacine B.

Biosynthesis of Erinacines

The production of Erinacine B is part of a complex biosynthetic pathway within the Hericium erinaceus mycelium. The pathway begins with the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP), and involves a series of enzymatic reactions, including cyclization and oxidative modifications, to form the characteristic 5-6-7 tricyclic cyathane core. While the precise enzymatic steps leading specifically to Erinacine B are not fully elucidated, the general pathway for erinacine biosynthesis has been proposed. It is understood that compounds like Erinacine P serve as key metabolic precursors to other erinacines.

Production and Yield of Erinacines from Hericium erinaceus

Table 1: Representative Yields of Erinacine A from Various Hericium Strains (Submerged Fermentation)

| Strain ID | Mycelial Biomass (g/L) | Erinacine A Content (mg/g dry weight) | Erinacine A Yield (mg/L) |

| HeG | 8.51 | 42.16 | 358.78 |

| He1 | 7.01 | 1.81 | 12.69 |

| He61 | 11.99 | 0.23 | 2.76 |

| HeC95 | 10.05 | 0.40 | 4.02 |

| HeV | 6.00 | 0.30 | 1.77 |

Note: Data is for Erinacine A and sourced from a study evaluating various Hericium strains[1][2][3]. The methodologies described in Section 4.0 are applicable for the quantification of Erinacine B.

Experimental Protocols

Protocol for Extraction and Isolation of Erinacines

This protocol outlines a general procedure for the extraction and purification of erinacines from dried mycelia of H. erinaceus.

-

Drying and Pulverization : Lyophilize or oven-dry harvested mycelia at 40-50°C to a constant weight. Grind the dried biomass into a fine powder.

-

Solvent Extraction :

-

Suspend the mycelial powder in 70-95% ethanol (e.g., a 1:20 w/v ratio).[1]

-

Perform extraction using ultrasonication for 1 hour at 50°C. Repeat the process twice.[1]

-

Centrifuge the extract at 8,000-9,000 x g for 10 minutes and filter the supernatant through a 0.22-0.45 µm filter.[1][4]

-

Concentrate the filtered extract under reduced pressure using a rotary evaporator.

-

-

Solvent Partitioning :

-

Re-dissolve the concentrated extract in deionized water.

-

Perform liquid-liquid extraction using an equal volume of ethyl acetate. Shake vigorously in a separatory funnel.[1]

-

Collect the ethyl acetate layer, which contains the less polar erinacines.

-

Evaporate the ethyl acetate layer to dryness.

-

-

Chromatographic Purification :

-

Silica Gel Chromatography (Initial Purification) : Load the dried ethyl acetate fraction onto a silica gel column. Elute with a gradient of n-hexane and ethyl acetate. Monitor fractions using Thin-Layer Chromatography (TLC).[5]

-

High-Speed Counter-Current Chromatography (HSCCC) (High-Purity Isolation) : For higher purity, employ HSCCC. A common two-phase solvent system is n-hexane/ethyl acetate/methanol/water (e.g., 4.5:5:4.5:5, v/v/v/v).[1] This method can yield erinacines with purity exceeding 95%.[1]

-

Protocol for Quantification by HPLC-UV

This method is suitable for the routine quantification of erinacines.

-

Instrumentation : HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Column : C18 reverse-phase column (e.g., Supersil AQ-C18, 5 µm, 250 × 4.6 mm).[1][2]

-

Mobile Phase : Isocratic elution with acetonitrile and water (e.g., 55:45 v/v).[1][2][6]

-

Sample Preparation : Re-dissolve the dried extract from Step 3 (Solvent Partitioning) in the mobile phase or ethanol and filter through a 0.45 µm syringe filter before injection.

Protocol for Analysis by LC-MS/MS

For higher sensitivity, confirmation of identity, and metabolite analysis, LC-MS/MS is the preferred method.

-

Instrumentation : HPLC or UPLC system coupled to a triple quadrupole (QQQ) or high-resolution mass spectrometer (e.g., QTOF).[7][8][9]

-

Column : C18 reverse-phase column (e.g., Agilent Eclipse XDB-C18, 3.5 µm, 4.6 × 100 mm).[7]

-

Mobile Phase : Gradient elution using Water (A) and Acetonitrile or Methanol (B), both typically containing 0.1% formic acid.[8][10][11]

-

Example Gradient: Start at 70% B, increase to 100% B over 5 minutes, hold for 3 minutes, then re-equilibrate.[7]

-

-

Ionization Source : Electrospray Ionization (ESI) in positive mode.[8][9]

-

MS/MS Detection : Use Multiple Reaction Monitoring (MRM) for quantification. The precursor-to-product ion transition for Erinacine B would need to be optimized using a pure standard. For isomeric erinacines (A, B, E, F), the [M-H]⁻ ion at m/z 431.243 is often monitored.[12]

General Analytical Workflow

The end-to-end process for the analysis of Erinacine B from its natural source involves several critical stages, from cultivation to final instrumental analysis. This workflow ensures the reliable identification and quantification of the target compound.

Conclusion

This technical guide confirms that Hericium erinaceus stands as the sole documented natural source of Erinacine B. For researchers and drug development professionals, this underscores the importance of focusing research efforts on this organism. The provided protocols for cultivation, extraction, purification, and analysis offer a robust framework for obtaining and quantifying Erinacine B for further study. Future research may yet uncover other sources, but for now, the path to harnessing the potential of Erinacine B lies in the meticulous study of Hericium erinaceus mycelium.

References

- 1. Isolation and Evaluation of Erinacine A Contents in Mycelia of Hericium erinaceus Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Preclinical Bioavailability, Tissue Distribution, and Protein Binding Studies of Erinacine A, a Bioactive Compound from Hericium erinaceus Mycelia Using Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. Erinacine A-Enriched Hericium erinaceus Mycelium Produces Antidepressant-Like Effects through Modulating BDNF/PI3K/Akt/GSK-3β Signaling in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lcms.cz [lcms.cz]

Erinacin B: A Technical Guide to its Mechanism of Action in Neuronal Cells

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Research directly investigating the specific molecular mechanisms of Erinacin B in neuronal cells is limited. The primary scientifically documented effect of this compound is the stimulation of Nerve Growth Factor (NGF) synthesis. This guide, therefore, presents the known data for this compound and extrapolates its likely downstream mechanisms of action based on the well-documented pathways activated by other closely related erinacine compounds, such as Erinacine A and Erinacine C, which also potently stimulate NGF synthesis.

Introduction to this compound and its Neurotrophic Potential

This compound is a cyathane diterpenoid isolated from the mycelium of the medicinal mushroom Hericium erinaceus (Lion's Mane). Like other members of the erinacine family, it has garnered significant interest for its neurotrophic properties. The principal mechanism identified for erinacines is their ability to cross the blood-brain barrier and stimulate the biosynthesis of Nerve Growth Factor (NGF) in central nervous system cells, particularly astrocytes.[1][2][3] NGF is a critical neurotrophin essential for the survival, proliferation, differentiation, and maintenance of neurons.[1] A deficiency in NGF is linked to the etiology of neurodegenerative conditions such as Alzheimer's disease.[1] By upregulating NGF, this compound is positioned as a compound of interest for therapeutic strategies aimed at neuroprotection and neuroregeneration.

Quantitative Data on NGF Induction

The primary quantitative data available for this compound pertains to its capacity to induce NGF secretion. The following tables summarize these findings and provide a comparative overview with other erinacines.

Table 1: NGF Secretion in Mouse Astroglial Cells Treated with Erinacine B and Other Erinacines

| Erinacine | Concentration | Mean NGF Secretion (pg/mL) ± SD | Reference |

|---|---|---|---|

| This compound | 1.0 mM | 129.7 ± 6.5 | [4][5] |

| Erinacin A | 1.0 mM | 250.1 ± 36.2 | [2][5] |

| Erinacin C | 1.0 mM | 299.1 ± 59.6 | [2][5] |

| Erinacin D | 1.67 mM | 141.5 ± 18.2 | [4] |

| Erinacin E | 5.0 mM | 105.0 ± 5.2 | [2][5] |

| Erinacin F | 5.0 mM | 175.0 ± 5.2 | [2][5] |

| Epinephrine (Positive Control) | 33 µg/mL | 69.2 ± 17.2 | [5] |

Data adapted from studies on rodent cultured astrocytes.[2][4][5]

Core Mechanism of Action: Stimulation of NGF Synthesis

The foundational mechanism of action for erinacines, including this compound, is the upregulation of NGF synthesis, primarily in astrocytes.[2][3] While the precise intracellular signaling cascade initiated by this compound within the astrocyte to trigger NGF gene transcription is not fully elucidated, studies on Erinacine A suggest the involvement of the c-Jun N-terminal kinase (JNK) signaling pathway.[5] Activation of JNK leads to the phosphorylation of the transcription factor c-Jun, which in turn enhances the transcription of the NGF gene.[5]

References

Erinacin B and Nerve Growth Factor (NGF) Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erinacines, a group of cyathane diterpenoids isolated from the mycelium of the medicinal mushroom Hericium erinaceus, have garnered significant interest for their neurotrophic properties. Among them, erinacin B has been identified as a stimulator of Nerve Growth Factor (NGF) synthesis. NGF is a critical neurotrophin for the survival, development, and function of neurons, and its upregulation is a promising therapeutic strategy for neurodegenerative diseases. This technical guide provides an in-depth overview of the current understanding of this compound's role in NGF synthesis, including quantitative data, proposed signaling pathways, and detailed experimental protocols. While much of the detailed mechanistic work has been conducted on the more abundant erinacine A or on extracts of Hericium erinaceus, this guide consolidates the available information and provides a framework for future research specifically focused on this compound.

Introduction

Nerve Growth Factor (NGF) is a pivotal signaling molecule in the nervous system, playing a crucial role in the survival, differentiation, and maintenance of neurons.[1] Its therapeutic potential in neurodegenerative disorders such as Alzheimer's disease and peripheral neuropathies is well-recognized.[1] However, the clinical application of NGF protein is limited by its inability to cross the blood-brain barrier.[2] This has spurred the search for small molecules that can penetrate the central nervous system and stimulate endogenous NGF production.

Erinacines, isolated from the mycelium of Hericium erinaceus, represent a promising class of such molecules.[3][4] Several erinacines, including erinacine B, have been shown to stimulate NGF synthesis in cultured astrocytes.[4][5] This guide focuses on the current knowledge surrounding this compound and its influence on NGF synthesis, providing a technical resource for researchers in the field of neurobiology and drug discovery.

Quantitative Data on Erinacine-Induced NGF Synthesis

Quantitative analysis of NGF secretion from astrocytes provides a direct measure of the efficacy of NGF-inducing compounds. The following table summarizes the available data on the stimulation of NGF secretion by various erinacines, including this compound, in mouse astroglial cells.

Table 1: NGF Secretion in Mouse Astroglial Cells Treated with Erinacines [5]

| Erinacine | Concentration (mM) | Mean NGF Secretion (pg/mL) ± SD |

| A | 1.0 | 250.1 ± 36.2 |

| B | 1.0 | 129.7 ± 6.5 |

| C | 1.0 | 299.1 ± 59.6 |

| E | 5.0 | 105.0 ± 5.2 |

| F | 5.0 | 175.0 ± 5.2 |

| Epinephrine (Positive Control) | 33 µg/mL | 69.2 ± 17.2 |

Note: This data is from a single study and further dose-response studies for this compound are warranted to fully characterize its potency.

Proposed Signaling Pathways for Erinacin-Induced NGF Synthesis

The precise molecular mechanisms by which this compound stimulates NGF synthesis are still under investigation. However, studies on Hericium erinaceus extracts and other erinacines, primarily erinacine A, have implicated several key signaling pathways.

The c-Jun N-Terminal Kinase (JNK) Pathway

The most consistently reported pathway involved in erinacin-induced NGF synthesis is the c-Jun N-terminal kinase (JNK) signaling cascade.[6] It is proposed that erinacines activate JNK, which in turn phosphorylates the transcription factor c-Jun.[6] Phosphorylated c-Jun then translocates to the nucleus and binds to the promoter region of the NGF gene, enhancing its transcription.[6]

Other Potential Signaling Pathways

While the JNK pathway appears central, other signaling cascades may also be involved in mediating the effects of erinacines. These include:

-

p38 Mitogen-Activated Protein Kinase (p38 MAPK): Studies on erinacine A suggest a role for p38 MAPK in its neuroprotective effects, although its direct involvement in NGF synthesis requires further clarification.[1][4]

-

Kappa-Opioid Receptors: Erinacine E has been identified as a kappa-opioid receptor agonist.[2][7] It is plausible that other erinacines, including this compound, may also interact with these receptors, potentially modulating downstream signaling pathways that influence NGF expression.

-

CREB (cAMP response element-binding protein): The activation of transcription factors like CREB is a common convergence point for various signaling pathways that regulate gene expression. The potential role of this compound in activating CREB to promote NGF transcription is an area for future investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of this compound on NGF synthesis and its underlying signaling pathways.

Cell Culture and Treatment

-

Cell Line: Primary astrocytes or human astrocytoma cell lines (e.g., 1321N1) are suitable models.

-

Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment:

-

Seed cells in appropriate culture plates (e.g., 6-well plates for protein/RNA extraction, 96-well plates for ELISA).

-

Allow cells to reach 70-80% confluency.

-

Starve the cells in serum-free medium for 12-24 hours prior to treatment.

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for a specified duration (e.g., 24, 48 hours). Include a vehicle control (DMSO) at the same final concentration.

-

Quantification of NGF Secretion by ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying the amount of secreted NGF in the cell culture medium.

-

Materials:

-

Protocol (General):

-

Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions.[8]

-

Add 100 µL of standards and samples (cell culture supernatant) to the appropriate wells of the antibody-coated microplate.

-

Incubate for the recommended time and temperature (e.g., 2 hours at room temperature).

-

Aspirate and wash the wells multiple times with the provided wash buffer.

-

Add 100 µL of the detection antibody and incubate.

-

Aspirate and wash the wells.

-

Add 100 µL of the streptavidin-HRP solution and incubate.

-

Aspirate and wash the wells.

-

Add 100 µL of the TMB substrate solution and incubate in the dark.

-

Add 50 µL of the stop solution to terminate the reaction.

-

Read the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Calculate the concentration of NGF in the samples based on the standard curve.

-

Analysis of NGF mRNA Expression by Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure the relative changes in NGF gene expression following this compound treatment.

-

Materials:

-

Protocol:

-

RNA Extraction: Extract total RNA from this compound-treated and control cells using a commercial kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR:

-

Prepare the qPCR reaction mix containing SYBR Green/TaqMan master mix, forward and reverse primers, and cDNA template.

-

Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for NGF and the reference gene in each sample.

-

Calculate the relative expression of NGF mRNA using the ΔΔCt method.

-

-

Western Blot Analysis of Signaling Proteins

Western blotting can be used to detect the phosphorylation and activation of key signaling proteins like JNK and c-Jun.

-

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-c-Jun, anti-c-Jun).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Protocol:

-

Protein Extraction: Lyse this compound-treated and control cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane several times with TBST.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Conclusion and Future Directions

This compound, a constituent of Hericium erinaceus mycelium, has demonstrated the ability to stimulate NGF synthesis in astrocytes. The primary signaling pathway implicated in this process for the erinacine class of compounds is the JNK pathway, leading to the transcriptional activation of the NGF gene. However, a significant portion of the detailed mechanistic understanding is derived from studies on other erinacines, particularly erinacine A, or from extracts of the mushroom.

To fully elucidate the therapeutic potential of this compound, future research should focus on:

-

Dose-response studies: Establishing a comprehensive dose-response curve for this compound's effect on NGF synthesis is crucial for determining its potency and optimal therapeutic window.

-

Mechanism of action: Further investigation is needed to confirm the direct involvement of the JNK pathway in this compound-mediated NGF induction and to explore the roles of other potential pathways, including p38 MAPK, kappa-opioid receptors, and CREB activation.

-

In vivo studies: Preclinical studies in animal models of neurodegenerative diseases are necessary to evaluate the efficacy of this compound in promoting neuronal survival and functional recovery.

This technical guide provides a foundation for researchers to pursue these critical areas of investigation, ultimately advancing our understanding of this compound and its potential as a novel therapeutic agent for neurological disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Erinacine E as a kappa opioid receptor agonist and its new analogs from a basidiomycete, Hericium ramosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Neurotrophic and Neuroprotective Effects of Hericium erinaceus [mdpi.com]

- 5. magistralbr.caldic.com [magistralbr.caldic.com]

- 6. Nerve growth factor-inducing activity of Hericium erinaceus in 1321N1 human astrocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Erinacine E as a kappa opioid receptor agonist and its new analogs from a basidiomycete, Hericium ramosum. | Semantic Scholar [semanticscholar.org]

- 8. cloud-clone.com [cloud-clone.com]

- 9. raybiotech.com [raybiotech.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Preliminary In Vitro Studies of Erinacine B's Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erinacine B, a cyathane diterpenoid isolated from the mycelium of Hericium erinaceus (Lion's Mane mushroom), is a member of a class of natural compounds that have garnered significant interest for their potential neurotrophic activities. Preliminary in vitro studies have focused on the capacity of erinacines to stimulate Nerve Growth Factor (NGF) synthesis, a critical process for the survival, development, and function of neurons.[1] This technical guide provides a concise overview of the currently available in vitro data on Erinacine B, alongside detailed experimental protocols and signaling pathway diagrams derived from studies of closely related erinacines, to serve as a comprehensive resource for researchers in the field.

Quantitative Data Presentation

To date, the primary quantitative in vitro data available for Erinacine B pertains to its effect on Nerve Growth Factor (NGF) synthesis in mouse astroglial cells. The following table summarizes this key finding, providing a basis for comparison with other related compounds.

Table 1: Erinacine B-Induced Nerve Growth Factor (NGF) Secretion in Mouse Astroglial Cells [2][3]

| Compound | Concentration | Mean NGF Secretion (pg/mL) ± SD |

| Erinacine B | 1.0 mM | 129.7 ± 6.5 |

| Erinacine A (for comparison) | 1.0 mM | 250.1 ± 36.2 |

| Erinacine C (for comparison) | 1.0 mM | 299.1 ± 59.6 |

| Epinephrine (Positive Control) | 33 µg/mL | 69.2 ± 17.2 |

Experimental Protocols

While specific, detailed experimental protocols for the in vitro study of Erinacine B are not extensively published, the methodologies employed for other erinacines, particularly in the context of NGF synthesis, anti-inflammatory, and anticancer effects, provide a robust framework for designing experiments for Erinacine B.

Protocol 1: In Vitro Nerve Growth Factor (NGF) Synthesis Assay

This protocol outlines the steps to assess the ability of a test compound, such as Erinacine B, to induce NGF synthesis in astrocyte cell cultures.

1. Cell Culture and Seeding:

-

Culture mouse astroglial cells or a human astrocytoma cell line (e.g., 1321N1) in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the cells in 24-well or 96-well plates at a density that allows them to reach 80-90% confluency at the time of treatment.

2. Compound Treatment:

-

Prepare a stock solution of Erinacine B in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Dilute the stock solution in the cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).

-

Remove the old medium from the cultured cells and replace it with the medium containing the various concentrations of Erinacine B. Include a vehicle control (medium with DMSO) and a positive control (e.g., Epinephrine).

-

Incubate the treated cells for a predetermined period, typically 24-48 hours.

3. Sample Collection and Preparation:

-

After the incubation period, collect the cell culture supernatant.

-

Centrifuge the supernatant at a low speed (e.g., 1,500 rpm for 10 minutes) to pellet any detached cells or debris.

4. Quantification of NGF (ELISA):

-

Use a commercially available NGF Enzyme-Linked Immunosorbent Assay (ELISA) kit and follow the manufacturer's instructions.

-

Briefly, coat a 96-well plate with an NGF capture antibody.

-

Add the prepared cell culture supernatants and a series of NGF standards to the wells.

-

Incubate, wash, and then add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add the substrate and, after a suitable incubation period, measure the absorbance using a microplate reader.

-

Calculate the concentration of NGF in the samples by comparing their absorbance to the standard curve.

Protocol 2: In Vitro Anti-Inflammatory Assay (Nitric Oxide Production)

This protocol is designed to evaluate the potential anti-inflammatory effects of Erinacine B by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells (e.g., BV-2).[1][4]

1. Cell Culture and Seeding:

-

Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells in 96-well plates and allow them to adhere.

2. Compound and LPS Treatment:

-

Pre-treat the cells with various concentrations of Erinacine B for 1 hour.

-

Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include appropriate controls (vehicle, LPS alone, Erinacine B alone).

-

Incubate the cells for 24 hours.

3. Measurement of Nitric Oxide (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm. The amount of NO produced is proportional to the intensity of the color change.

-

Use a sodium nitrite standard curve to quantify the NO concentration.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the potential cytotoxic effects of Erinacine B on cancer cell lines.

1. Cell Culture and Seeding:

-

Culture a cancer cell line of interest (e.g., human colon cancer cells DLD-1 or HCT-116) in an appropriate medium.

-

Seed the cells in 96-well plates at a suitable density and allow them to attach overnight.

2. Compound Treatment:

-

Treat the cells with a range of concentrations of Erinacine B for a specified duration (e.g., 24, 48, or 72 hours).

3. Cell Viability Assessment (MTT Assay):

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.

Signaling Pathways and Experimental Workflows

While the specific signaling pathways modulated by Erinacine B are yet to be fully elucidated, studies on other erinacines provide insights into potential mechanisms of action. Diagrams generated using the DOT language visualize these pathways and a typical experimental workflow.

Conclusion

The preliminary in vitro data for Erinacine B indicates its potential as a stimulator of Nerve Growth Factor synthesis. While comprehensive studies on its other biological activities, such as anti-inflammatory and anticancer effects, are currently lacking, the established methodologies for related erinacines provide a clear roadmap for future research. The experimental protocols and hypothesized signaling pathways presented in this guide are intended to facilitate the design and execution of further in vitro investigations into the therapeutic potential of Erinacine B. Such studies are crucial for elucidating its mechanisms of action and paving the way for its potential development as a therapeutic agent for neurodegenerative and other diseases.

References

- 1. Anti-Inflammatory Effect of Erinacine C on NO Production Through Down-Regulation of NF-κB and Activation of Nrf2-Mediated HO-1 in BV2 Microglial Cells Treated with LPS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. magistralbr.caldic.com [magistralbr.caldic.com]

- 4. researchgate.net [researchgate.net]

Erinacin B's Blood-Brain Barrier Permeability: A Technical Guide

Affiliation: Google Research

Abstract

Erinacin B, a cyathane diterpenoid isolated from the mycelium of Hericium erinaceus, has garnered interest for its potential neuroprotective properties. A critical determinant of its therapeutic efficacy for central nervous system (CNS) disorders is its ability to traverse the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the current understanding of the BBB permeability of erinacines, with a specific focus on the potential of this compound. While direct pharmacokinetic data for this compound is limited, evidence from studies on structurally similar erinacines, particularly erinacin A, suggests that these compounds can penetrate the CNS. This document summarizes the available quantitative data, details established experimental methodologies for assessing BBB permeability, and illustrates relevant signaling pathways implicated in the neuroprotective effects of erinacines. This guide is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound for neurological disorders.

Introduction

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. For a neuroprotective agent to be effective, it must be able to cross this barrier in sufficient concentrations to exert its therapeutic effect. Erinacines, a group of diterpenoids found in Hericium erinaceus, have demonstrated significant neurotrophic and neuroprotective activities. Notably, erinacines A, B, and C have been identified as potent stimulators of Nerve Growth Factor (NGF) synthesis[1][2][3][4]. The therapeutic potential of these compounds is therefore intrinsically linked to their ability to permeate the BBB.

While in vivo studies have confirmed the presence of erinacine A and erinacin S in the brain tissue of animal models, there is a notable lack of direct in vitro permeability data for most erinacines, including this compound[4]. However, a pivotal study identified this compound as a metabolite of erinacin A in a landrace pig model, where it was detected in brain tissue, strongly suggesting its capability to cross the BBB[5][6]. This guide will synthesize the available evidence and provide a framework for the further investigation of this compound's BBB permeability.

Quantitative Data on Blood-Brain Barrier Permeability of Erinacines

To date, specific in vitro BBB permeability data for this compound, such as apparent permeability (Papp) coefficients or efflux ratios, have not been reported in peer-reviewed literature. However, in vivo pharmacokinetic studies of the structurally related erinacine A and erinacin S provide valuable insights into the potential for this class of compounds to enter the CNS. The primary mechanism of transport across the BBB for erinacine A is suggested to be passive diffusion[7].

Table 1: In Vivo Pharmacokinetic Parameters of Erinacine A in Sprague-Dawley Rats

| Parameter | Oral Administration (50 mg/kg) | Intravenous Administration (5 mg/kg) | Reference(s) |

| Absolute Bioavailability | 24.39% | - | [7][8][9] |

| Time to Peak Brain Conc. (Tmax) | 8 hours | Not Reported | [7][8][9] |

| Peak Brain Concentration (Cmax) | 0.205 ± 0.079 µg/g | Not Reported | [8][9] |

| Detection in Brain | Detected at 1 hour post-dosing | Not Reported | [7][8][9] |

Table 2: In Vivo Pharmacokinetic Parameters of Erinacine A in a Landrace Pig Model

| Parameter | Intravenous Administration (5 mg/kg) | Reference(s) |

| Peak Cerebrospinal Fluid (CSF) Conc. | 5.26 ± 0.58 µg/L | [5][6] |

| Time to Peak CSF Conc. | 30 minutes | [5][6] |

| Brain Tissue Concentration | 77.45 ± 0.58 µg/L | [5][6] |

| Metabolite in Brain Tissue | This compound | [5][6] |

Table 3: In Vivo Pharmacokinetic Parameters of Erinacine S in Sprague-Dawley Rats

| Parameter | Oral Administration (50 mg/kg) | Intravenous Administration (5 mg/kg) | Reference(s) |

| Absolute Bioavailability | 15.13% | - | [7][10][11] |

| Time to Peak Brain Conc. (Tmax) | 8 hours | Not Reported | [7][10] |

| Peak Brain Concentration (Cmax) | 19.238 ± 14.239 µg/g | Not Reported | [7] |

| Detection in Brain | Detected at 30 minutes post-dosing | Not Reported | [7] |

Experimental Protocols for Assessing Blood-Brain Barrier Permeability

A variety of in silico, in vitro, and in vivo models can be employed to assess the BBB permeability of novel compounds like this compound.

In Silico Prediction

Computational models serve as a valuable initial screening tool to predict the likelihood of a compound crossing the BBB. These models are built on large datasets of compounds with known BBB permeability and utilize molecular descriptors to make predictions.

-

Methodology:

-

Descriptor Calculation: A range of physicochemical properties of this compound would be calculated, including molecular weight, lipophilicity (LogP), polar surface area (PSA), number of hydrogen bond donors and acceptors, and number of rotatable bonds.

-

Model Application: These descriptors are then used as inputs for various predictive models, such as quantitative structure-activity relationship (QSAR) models, support vector machines (SVM), or generalized regression models. These models compare the properties of this compound to those of compounds with known BBB permeability to generate a prediction.

-

Data Interpretation: The output is typically a classification (e.g., BBB+ for permeable, BBB- for non-permeable) or a quantitative prediction of brain/plasma concentration ratio (logBB) or permeability-surface area product (logPS).

-

In Vitro Models

In vitro BBB models are essential for medium- to high-throughput screening of compounds and for mechanistic studies of transport.

-

Methodology: Transwell Assay

-

Cell Culture: A monolayer of brain microvascular endothelial cells (e.g., primary human brain microvascular endothelial cells (hBMECs) or immortalized cell lines like hCMEC/D3) is cultured on a semi-permeable membrane in a Transwell® insert. This insert separates the apical (blood side) and basolateral (brain side) compartments. Co-culture with astrocytes and pericytes on the basolateral side can enhance barrier tightness.

-

Barrier Integrity Measurement: The integrity of the cell monolayer is assessed by measuring the transendothelial electrical resistance (TEER) and the permeability of a fluorescent marker with low BBB permeability (e.g., lucifer yellow or fluorescein).

-

Permeability Assessment: this compound is added to the apical chamber. At various time points, samples are collected from the basolateral chamber to determine the concentration of this compound that has crossed the monolayer.

-

Efflux Assessment: To investigate the involvement of active efflux transporters, the experiment is also performed in the reverse direction (basolateral to apical).

-

Quantification: The concentration of this compound in the collected samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the rate of permeation (mass/time)

-

A is the surface area of the membrane (cm²)

-

C0 is the initial concentration in the donor chamber (mass/volume) The efflux ratio (ER) is calculated as: ER = Papp (B-A) / Papp (A-B). An ER significantly greater than 1 suggests active efflux.

-

-

In Vivo Models

In vivo studies in animal models provide the most physiologically relevant data on BBB permeability and brain distribution.

-

Methodology: Pharmacokinetic Study in Rodents

-

Compound Administration: this compound is administered to rodents (e.g., Sprague-Dawley rats) via intravenous (IV) and oral (PO) routes at predetermined doses.

-

Sample Collection: At various time points post-administration, blood, brain, and cerebrospinal fluid (CSF) samples are collected.

-

Sample Preparation: Plasma is separated from the blood. Brain tissue is homogenized.

-

Quantification: The concentration of this compound in plasma, brain homogenate, and CSF is determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: The resulting concentration-time data are used to calculate key pharmacokinetic parameters, including:

-

Brain-to-Plasma Ratio (Kp): Cbrain / Cplasma at a specific time point or at steady state.

-

Unbound Brain-to-Plasma Ratio (Kp,uu): Cbrain,unbound / Cplasma,unbound, which is considered the gold standard for assessing BBB penetration.

-

Cmax: Maximum concentration in brain/CSF.

-

Tmax: Time to reach Cmax in brain/CSF.

-

AUCbrain/AUCplasma: Ratio of the area under the concentration-time curve for brain and plasma.

-

-

Signaling Pathways and Visualizations

Erinacines have been shown to modulate several signaling pathways associated with neuroprotection and anti-inflammation. While the specific pathways activated by this compound are not fully elucidated, the known effects of related erinacines provide a strong basis for hypothesized mechanisms of action.

Stimulation of Nerve Growth Factor (NGF) Synthesis

Erinacines A, B, and C are known to be potent stimulators of NGF synthesis[1][2][3][4]. NGF is a critical neurotrophin for the survival, development, and function of neurons.

Caption: this compound's potential stimulation of NGF synthesis.

Anti-inflammatory and Antioxidant Pathways (Hypothesized for this compound)

Studies on erinacine A and C have demonstrated their anti-inflammatory and antioxidant effects, often mediated through the Nrf2 and NF-κB pathways[12][13][14][15][16][17][18][19]. It is plausible that this compound exerts similar effects.

Caption: Hypothesized anti-inflammatory and antioxidant pathways of this compound.

Experimental Workflow for In Vitro BBB Permeability Assessment

The following diagram illustrates a typical workflow for assessing the BBB permeability of a compound using an in vitro Transwell model.

Caption: General workflow for in vitro BBB permeability studies.

Conclusion and Future Directions

References

- 1. Erinacines A, B and C, strong stimulators of nerve growth factor (NGF)-synthesis, from the mycelia of Hericium erinaceum - Lookchem [lookchem.com]

- 2. magistralbr.caldic.com [magistralbr.caldic.com]

- 3. Erinacines A, B, and C, strong stimulators of nerve growth factor (NGF)-synthesis, from the mycelia of Hericium erinaceum | Semantic Scholar [semanticscholar.org]

- 4. Erinacines A, B and C, strong stimulators of nerve growth factor (NGF)-synthesis, from the mycelia of Hericium erinaceum – ScienceOpen [scienceopen.com]

- 5. researchgate.net [researchgate.net]

- 6. A pilot pharmacokinetic and Metabolite identification study of Erinacine A in a Single landrace pig model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Absolute Bioavailability, Tissue Distribution, and Excretion of Erinacine S in Hericium erinaceus Mycelia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. The Cerebral Protective Effect of Novel Erinacines from Hericium erinaceus Mycelium on In Vivo Mild Traumatic Brain Injury Animal Model and Primary Mixed Glial Cells via Nrf2-Dependent Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Anti-Inflammatory Effect of Erinacine C on NO Production Through Down-Regulation of NF-κB and Activation of Nrf2-Mediated HO-1 in BV2 Microglial Cells Treated with LPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [PDF] Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

The Erinacine Family: A Technical Guide to Foundational Research for Neurotherapeutic Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on the erinacine family of compounds, potent natural molecules isolated from the mycelium of the medicinal mushroom Hericium erinaceus. Erinacines have garnered significant scientific attention for their neurotrophic and neuroprotective properties, positioning them as promising candidates for the development of novel therapeutics for neurodegenerative diseases. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the primary signaling pathways and experimental workflows to facilitate further research and development in this field.

Introduction to the Erinacine Family

Erinacines are a class of cyathane diterpenoids characterized by a unique 5-6-7 tricyclic carbon skeleton.[1] A key feature of many erinacines is their ability to cross the blood-brain barrier, a critical attribute for centrally acting therapeutic agents.[1] The family comprises numerous identified members, with erinacines A, C, and S being the most extensively studied.[1] Foundational research has primarily focused on their remarkable ability to stimulate the synthesis of Nerve Growth Factor (NGF), a crucial protein for the survival, proliferation, and maintenance of neurons.[2][3][4] Beyond their neurotrophic effects, erinacines exhibit a spectrum of other biological activities, including anti-inflammatory, antioxidant, and neuroprotective actions.[1]

Quantitative Data on Biological Activities

The following tables summarize the quantitative findings from key studies on the biological activities of various erinacine compounds.

Table 1: Neurotrophic and Neurite Outgrowth Promoting Effects

| Erinacine | Model System | Concentration/Dose | Observed Effect | Reference(s) |

| Erinacine A | Mouse astroglial cells | 1.0 mM | 250.1 ± 36.2 pg/mL NGF secretion | [2][3] |

| Rat locus coeruleus and hippocampus (in vivo) | 8 mg/kg body weight | Increased NGF and catecholamine content | [5] | |

| PC12 cells (with 2 ng/mL NGF) | 0.3, 3, 30 µM | Potentiated NGF-induced neurite outgrowth | [6] | |

| Erinacine B | Mouse astroglial cells | 1.0 mM | 129.7 ± 6.5 pg/mL NGF secretion | [2][3] |

| Erinacine C | Mouse astroglial cells | 1.0 mM | 299.1 ± 59.6 pg/mL NGF secretion | [2][3] |

| PC12 cells (in conditioned medium from 1321N1 cells) | N/A | 30.3 ± 3.3% differentiated cells; 116.2 ± 5.2 µm neurite length | [7] | |

| Erinacine D | Rat astroglial cells | Not specified | 141.5 ± 18.2 pg/mL NGF synthesis | [8] |

| Erinacine E | Rat astroglial cells | 5.0 mM | 105 ± 5.2 pg/mL NGF secretion | [9] |

| Erinacine F | Rat astroglial cells | 5.0 mM | 175 ± 5.2 pg/mL NGF secretion | [9] |

| Erinacine H | Mouse astroglial cells | 33 µg/mL | 45.1 ± 1.1 pg/mL NGF secretion | [2][3] |

| Erinacine S | Primary cortical and DRG neurons | 1 µg/mL | Significant increase in total neurite length per neuron | [10] |

Table 2: Anti-inflammatory and Neuroprotective Effects

| Erinacine | Model System | Treatment | Observed Effect | Reference(s) |

| Erinacine A | LPS-stimulated BV-2 microglial cells | 20 µM | 59% reduction in iNOS expression; 43% reduction in NO formation | [11] |

| SAMP8 mice (in vivo) | 108, 215, 431 mg/kg/day for 12 weeks | Significant improvement in learning and memory; dose-dependent decrease in iNOS, TBARS, and 8-OHdG levels in the brain | [12][13][14] | |

| Erinacine C | LPS-stimulated BV2 microglial cells | 0.1–2.5 µM | Dose-dependent reduction of NO, IL-6, and TNF-α production | [15] |

| Erinacine E | Rabbit vas deferens | ED50 of 14 µM | Kappa opioid receptor agonist activity | [16][17] |

| Human kappa opioid receptor (in vitro) | IC50 of 0.8 µM | Selective binding to kappa opioid receptor | [16][17] |

Table 3: Effects on Myelination

| Erinacine | Model System | Concentration | Observed Effect | Reference(s) |

| Erinacine A | Oligodendrocyte precursor cells (OPCs) | Not specified | Potently stimulated MBP expression and increased the number of oligodendrocytes | [18][19] |

| Erinacine S | Oligodendrocyte precursor cells (OPCs) | Not specified | Stimulated MBP expression and increased the number of oligodendrocytes | [18][19] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in erinacine research.

Extraction and Isolation of Erinacines from Hericium erinaceus Mycelium

This protocol outlines a general procedure for the extraction and purification of erinacines.

-

Mycelium Culture and Preparation:

-

Culture Hericium erinaceus on a suitable medium (e.g., potato dextrose agar) and then in a liquid fermentation medium (e.g., 4.5% glucose, 0.5% soybean powder, 0.25% yeast extract, 0.25% peptone, and 0.05% MgSO₄, pH 4.5).

-

Harvest the mycelia after an appropriate growth period (e.g., 12-15 days), lyophilize (freeze-dry), and grind into a fine powder.

-

-

Ethanol Extraction:

-

Suspend the dried mycelial powder in 70-95% ethanol (e.g., 1:20 w/v).

-

Perform extraction using ultrasonication for 1 hour at 50°C. Repeat this step twice.

-

Centrifuge the extract (e.g., at 8000 x g for 10 minutes) and filter the supernatant through a 0.45 µm microfilter.

-

Concentrate the filtrate under vacuum.

-

-

Solvent Partitioning:

-

Dissolve the concentrated crude extract in deionized water.

-

Perform a liquid-liquid extraction with an equal volume of ethyl acetate in a separatory funnel.

-

Collect the ethyl acetate fraction, which contains the less polar erinacines.

-

Concentrate the ethyl acetate fraction under reduced pressure.

-

-

Chromatographic Purification:

-

Silica Gel Column Chromatography:

-

Apply the concentrated ethyl acetate fraction to a silica gel column (e.g., 70-230 mesh).

-

Elute the column with a gradient of n-hexane and ethyl acetate.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions containing the desired erinacine.

-

Pool the relevant fractions and concentrate.

-

-

High-Speed Counter-Current Chromatography (HSCCC) (for high purity):

-

Utilize a suitable two-phase solvent system, for example, n-hexane/ethyl acetate/methanol/water (4.5:5:4.5:5, v/v/v/v).

-

Dissolve the partially purified sample in a mixture of the upper and lower phases and inject it into the HSCCC system.

-

Collect fractions and analyze by HPLC to identify and pool high-purity erinacine fractions.

-

-

Neurite Outgrowth Assay in PC12 Cells

This assay is a standard method to evaluate the neurotrophic potential of compounds.[10][20]

-

Cell Culture and Plating:

-

Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and penicillin-streptomycin.

-

Coat 96-well plates with a suitable substrate, such as poly-L-lysine (0.01%) followed by laminin, to promote cell adhesion and differentiation.[21]

-

Plate PC12 cells at a density of 1 x 10⁴ cells/well.[10]

-

-

Treatment:

-

After 24 hours, replace the medium with a low-serum medium (e.g., containing 0.5% FBS).

-

Add NGF (a typical concentration is 50 ng/mL) to induce differentiation.[10]

-

Add the test erinacine compound at various concentrations to the NGF-containing medium. Include a vehicle control and an NGF-only control.

-

Incubate the cells for 24-48 hours.

-

-

Analysis:

-

Fix the cells with 4% paraformaldehyde.

-

Perform immunocytochemistry using an antibody against a neuronal marker, such as βIII-tubulin, to visualize neurites.

-

Capture images using a microscope.

-

Quantify neurite outgrowth. A common metric is to count the percentage of "neurite-bearing" cells, defined as cells with at least one neurite longer than the diameter of the cell body.[10] Automated image analysis software can also be used to measure total neurite length per cell.

-

Anti-inflammatory Assay in LPS-stimulated BV2 Microglial Cells

This assay assesses the anti-neuroinflammatory properties of erinacines.[15][22][23]

-

Cell Culture and Plating:

-

Treatment:

-

Analysis of Inflammatory Markers:

-

Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent assay.[11]

-

Pro-inflammatory Cytokines (TNF-α, IL-6): Quantify the levels of these cytokines in the culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[15]

-

Inducible Nitric Oxide Synthase (iNOS) Expression: Analyze the protein levels of iNOS in cell lysates by Western blotting.[11]

-

Cognitive Function Assessment in SAMP8 Mice

The Senescence-Accelerated Mouse Prone 8 (SAMP8) model is used to study age-related cognitive decline.[12][13][14]

-

Animal Model and Treatment:

-

Behavioral Testing (performed during the final weeks of treatment):

-

Single-Trial Passive Avoidance Test: This test assesses learning and memory.

-

Training: Place a mouse in a brightly lit chamber connected to a dark chamber. When the mouse enters the dark chamber, deliver a mild foot shock.

-

Testing: On subsequent days, place the mouse back in the lit chamber and measure the latency to enter the dark chamber (up to a maximum time, e.g., 180 seconds). A longer latency indicates better memory of the aversive stimulus.[12]

-

-

Active Shuttle Avoidance Test: This test also evaluates learning and memory.

-

Use a shuttle cage with two chambers. A conditioned stimulus (e.g., a light or sound) is presented, followed by an unconditioned stimulus (a mild foot shock) in the chamber the mouse currently occupies.

-

The mouse can avoid the shock by moving to the other chamber during the conditioned stimulus presentation.

-

Record the number of successful avoidance responses over several trials and days. An increase in avoidance responses indicates learning.[12]

-

-

-

Biochemical Analysis of Brain Tissue:

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways modulated by erinacines and a typical experimental workflow for their study.

Signaling Pathways

References

- 1. Neurotrophic and Neuroprotective Effects of Hericium erinaceus [mdpi.com]

- 2. magistralbr.caldic.com [magistralbr.caldic.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Neurohealth Properties of Hericium erinaceus Mycelia Enriched with Erinacines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical Constituents from Hericium erinaceus Promote Neuronal Survival and Potentiate Neurite Outgrowth via the TrkA/Erk1/2 Pathway [mdpi.com]

- 7. Erinacine C Activates Transcription from a Consensus ETS DNA Binding Site in Astrocytic Cells in Addition to NGF Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Erinacine A Prevents Lipopolysaccharide-Mediated Glial Cell Activation to Protect Dopaminergic Neurons against Inflammatory Factor-Induced Cell Death In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Erinacine A-Enriched Hericium erinaceus Mycelium Delays Progression of Age-Related Cognitive Decline in Senescence Accelerated Mouse Prone 8 (SAMP8) Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Erinacine A-Enriched Hericium erinaceus Mycelium Delays Progression of Age-Related Cognitive Decline in Senescence Accelerated Mouse Prone 8 (SAMP8) Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Erinacine E as a kappa opioid receptor agonist and its new analogs from a basidiomycete, Hericium ramosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Erinacine E as a kappa opioid receptor agonist and its new analogs from a basidiomycete, Hericium ramosum. | Semantic Scholar [semanticscholar.org]

- 18. Hericium erinaceus mycelium and its small bioactive compounds promote oligodendrocyte maturation with an increase in myelin basic protein - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Quantitative assessment of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. jdc.jefferson.edu [jdc.jefferson.edu]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

Unraveling the Stereochemical Intricacies of (-)-Erinacine B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stereochemistry of (-)-erinacine B, a cyathane diterpenoid with significant nerve growth factor (NGF)-synthesis stimulating activity. The precise three-dimensional arrangement of atoms in (-)-erinacine B is critical to its biological function, making a thorough understanding of its stereochemistry essential for researchers in natural product synthesis, medicinal chemistry, and drug development. This document details the key experimental findings that have elucidated the absolute and relative stereochemistry of this complex natural product, supported by quantitative data and detailed methodologies.

Core Stereochemical Features

(-)-Erinacine B possesses a complex 5-6-7 tricyclic carbon skeleton characteristic of the cyathane diterpenoids. The stereochemistry of this molecule is defined by multiple stereogenic centers, the elucidation of which has been a significant achievement in natural product chemistry. The absolute configuration of (-)-erinacine B was definitively established through its first enantioselective total synthesis.

The key stereochemical aspects addressed in this guide include:

-

Relative Stereochemistry: The spatial arrangement of substituents relative to each other within the molecule, primarily determined by nuclear magnetic resonance (NMR) spectroscopy, including Nuclear Overhauser Effect (NOE) experiments.

-

Absolute Stereochemistry: The absolute configuration of all stereogenic centers, unequivocally confirmed by enantioselective total synthesis, which allows for the preparation of a single enantiomer with a known configuration.

Quantitative Stereochemical Data

The following tables summarize the key quantitative data that form the basis of our understanding of the stereochemistry of (-)-erinacine B.

Table 1: Spectroscopic and Physical Data for (-)-Erinacine B

| Property | Value | Reference |

| Optical Rotation | [α]D²⁰ -39.6 (c 0.5, CHCl₃) | [1] |

| Molecular Formula | C₂₅H₃₆O₆ | [2] |

| Mass Spectrometry | HR-FABMS m/z: 433.2612 ([M+H]⁺) | [2] |

Table 2: ¹H NMR Spectroscopic Data for (-)-Erinacine B (500 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1 | 1.48 | m | |

| 2α | 1.63 | m | |

| 2β | 1.48 | m | |

| 5 | 2.99 | d | 11.0 |

| 6 | 4.02 | d | 8.5 |

| 7 | 4.02 | d | 8.5 |

| 10α | 2.12 | m | |

| 10β | 1.95 | m | |

| 11 | 6.84 | s | |

| 13 | 6.45 | s | |

| 14 | 9.43 | s | |

| 15-Me | 1.01 | s | |

| 16-Me | 0.99 | s | |

| 17-Me | 1.09 | d | 7.0 |

| 18 | 3.23 | sept | 7.0 |

| 19-Me | 1.08 | d | 7.0 |

| 20-Me | 1.09 | d | 7.0 |

| 1' | 4.47 | d | 7.5 |

| 2' | 3.48 | dd | 8.5, 7.5 |

| 3' | 3.65 | t | 8.5 |

| 4' | 3.73 | m | |

| 5'α | 3.98 | dd | 11.5, 5.5 |

| 5'β | 3.29 | dd | 11.5, 10.0 |

Data extracted from the supporting information of the first enantioselective total synthesis.

Table 3: ¹³C NMR Spectroscopic Data for (-)-Erinacine B (125 MHz, CDCl₃)

| Position | δ (ppm) |

| 1 | 38.9 |

| 2 | 18.8 |

| 3 | 42.1 |

| 4 | 36.9 |

| 5 | 50.8 |

| 6 | 82.5 |

| 7 | 89.9 |

| 8 | 150.9 |

| 9 | 140.4 |

| 10 | 29.5 |

| 11 | 141.2 |

| 12 | 138.8 |

| 13 | 129.8 |

| 14 | 194.8 |

| 15 | 28.5 |

| 16 | 16.9 |

| 17 | 16.2 |

| 18 | 26.5 |

| 19 | 21.3 |

| 20 | 21.4 |

| 1' | 102.8 |

| 2' | 74.1 |

| 3' | 76.8 |

| 4' | 70.3 |

| 5' | 65.9 |

Data extracted from the supporting information of the first enantioselective total synthesis.

Experimental Protocols

The determination of the stereochemistry of (-)-erinacine B relied on a combination of spectroscopic analysis of the natural product and its confirmation through asymmetric synthesis.

Isolation and Spectroscopic Analysis (Kawagishi et al., 1994)